

GPR35 Expression in the Gastrointestinal Tract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GPR35 agonist 5

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Executive Summary

G protein-coupled receptor 35 (GPR35) is a class A, rhodopsin-like GPCR that has garnered significant attention as a potential therapeutic target, particularly for inflammatory and gastrointestinal diseases.[1][2] Initially identified as an orphan receptor, its high expression in the gastrointestinal (GI) tract and on various immune cells has spurred investigation into its physiological roles.[3][4][5] Genome-wide association studies have linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to an increased risk for inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease. While it officially remains an orphan receptor, several endogenous molecules, such as the tryptophan metabolite kynurenic acid (KYNA) and the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), have been identified as potential ligands. This technical guide provides a comprehensive overview of GPR35 expression in the gastrointestinal tract, detailed experimental protocols for its detection, and an analysis of its complex signaling pathways.

GPR35 Expression Profile in the Gastrointestinal Tract

GPR35 is predominantly expressed in the lower gastrointestinal tract, with the highest concentrations found in the colon and small intestine. Its expression is not uniform and is localized to specific cell types, playing a critical role in intestinal homeostasis, mucosal repair, and immune modulation.

Tissue and Cellular Distribution

Studies in both human and rodent models confirm significant GPR35 expression in the stomach, duodenum, small intestine (ileum and jejunum), and colon (cecum, sigmoid, and transverse colon). Within these tissues, GPR35 is found in:

- **Colonic Epithelial Cells (CECs):** GPR35 is highly expressed in the epithelial lining of the colon, particularly in the crypt enterocytes. This localization is crucial for its role in maintaining the gut barrier and mediating responses to gut microbiota.
- **Goblet Cells:** GPR35 signaling is implicated in goblet cell function and mucus production, which is essential for the integrity of the mucosal barrier.
- **Immune Cells:** A variety of immune cells within the lamina propria and Peyer's patches express GPR35, including macrophages, dendritic cells (specifically CD103+CD11b+ clusters), monocytes, and neutrophils. This dual expression in both epithelial and immune cells highlights its importance as a link between the gut microbiome, metabolism, and the host immune system.

Quantitative Expression Data Summary

The following table summarizes the relative expression levels of GPR35 across different regions and conditions within the gastrointestinal tract based on published literature.

Tissue/Cell Type	Species	Method	Key Findings	Reference(s)
Small Intestine	Rat, Human, Mouse	mRNA Analysis	Abundant/High Expression	
Colon	Human, Mouse	mRNA Analysis, IHC	Highest Expression in GI Tract; Predominantly in Epithelial Cells	
Stomach	Rat, Human	mRNA Analysis	Lower Expression Compared to Intestine/Colon	
Rectum	Human, Mouse	mRNA Analysis	High Expression	
Colorectal Cancer (CRC) Tissue	Human	qRT-PCR	Significantly higher GPR35 mRNA expression compared to healthy margin tissue. Expression correlates with higher tumor grade and stage.	
Colon (DSS-Induced Colitis)	Mouse	Western Blot, IHC	GPR35 expression is upregulated during inflammation.	
Lamina Propria Immune Cells	Mouse	Single-cell RNA-seq	Most common in dendritic cells (CD103+CD11b-) and	

macrophage
clusters.

GPR35 Signaling Pathways in the Gut

GPR35 signaling is complex and context-dependent, exhibiting both pro- and anti-inflammatory effects. Its activation can trigger multiple downstream cascades through coupling with different G proteins and the recruitment of β -arrestins.

G Protein-Coupled Signaling

Upon agonist binding, GPR35 couples to several G protein families:

- **G α i/o:** This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is often associated with anti-inflammatory effects and is sensitive to pertussis toxin.
- **G α 12/13:** Activation of G α 12/13 initiates Rho protein signal transduction, which is involved in cytoskeleton organization and cell migration.
- **G α q:** This pathway involves the activation of phospholipase C (PLC β), leading to an increase in intracellular calcium, which can subsequently activate Src and ERK.

β -Arrestin-Mediated Signaling

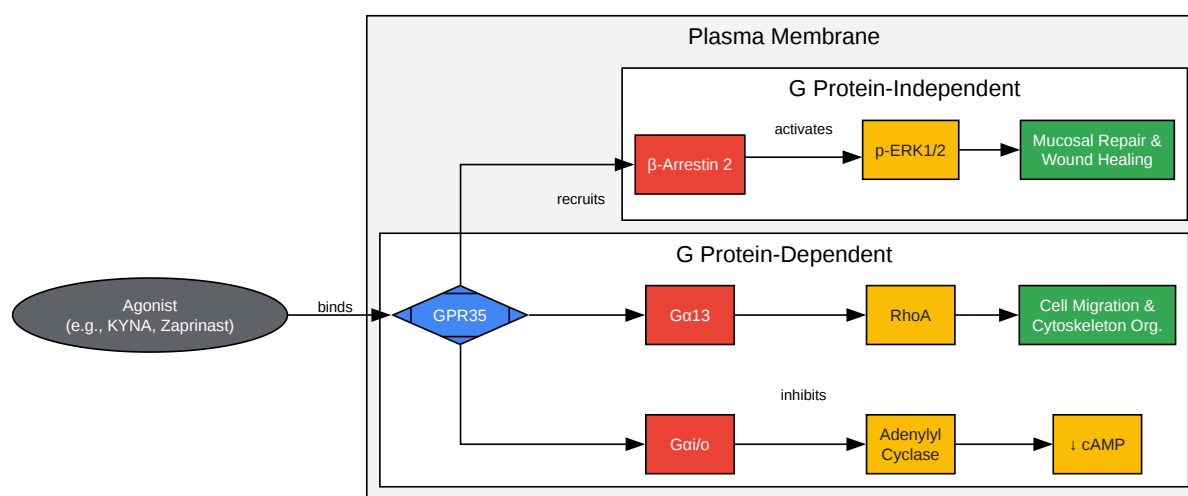
GPR35 activation also leads to the recruitment of β -arrestin-2. This interaction not only mediates receptor desensitization and internalization but also acts as a scaffold for G protein-independent signaling, notably the activation of the Extracellular signal-regulated kinase (ERK1/2) pathway. ERK1/2 activation is critical for promoting cell migration and proliferation, which are essential for mucosal wound healing in the colon.

Functional Outcomes

- **Mucosal Repair:** GPR35 agonists promote the migration of colonic epithelial cells to repair wounds, a process mediated by ERK1/2 activation and increased expression of fibronectin and its receptor, integrin α 5.

- **Inflammation Modulation:** The role of GPR35 in inflammation is dual. In intestinal epithelial cells, its activation is largely protective and promotes repair. However, in certain immune cells like macrophages, GPR35 signaling can be pro-inflammatory, leading to the production of cytokines like TNF.

Signaling Pathway Diagram



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Caption: GPR35 signaling pathways in gastrointestinal cells.

Key Experimental Protocols

Accurate assessment of GPR35 expression is fundamental to understanding its function. Below are detailed protocols for common molecular biology techniques.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for GPR35 mRNA

This protocol is for quantifying GPR35 mRNA expression in tissue biopsies or isolated cells.

1. Materials & Reagents:

- Tissue samples (e.g., colorectal tumor and adjacent healthy tissue) stored at -80°C.
- RNA isolation kit (e.g., TRIzol reagent or column-based kit).
- Spectrophotometer (e.g., NanoDrop).
- High-Capacity cDNA Reverse Transcription Kit.
- TaqMan Gene Expression Master Mix.
- TaqMan Gene Expression Assays for human GPR35 (e.g., Hs00271114_s1) and an endogenous control like HPRT1 (e.g., Hs02800695_m1).
- qRT-PCR instrument.

2. RNA Isolation:

- Homogenize ~30-50 mg of frozen tissue in 1 mL of TRIzol reagent.
- Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
- Assess RNA quantity and purity (A260/A280 ratio should be ~1.8-2.0).

3. cDNA Synthesis:

- Prepare a reverse transcription master mix according to the kit's protocol.
- Use 300-1000 ng of total RNA per 20 µL reaction.
- Perform reverse transcription using a thermal cycler with the following typical parameters: 25°C for 10 min, 37-50°C for 15-120 min, 85°C for 5 min, then hold at 4°C.

4. qRT-PCR Reaction:

- Prepare a 20 μ L reaction mixture: 10 μ L TaqMan Master Mix, 1 μ L TaqMan Gene Expression Assay (20X), 1-2 μ L cDNA, and nuclease-free water to volume.
- Run samples in duplicate or triplicate.
- Use a standard thermal cycling program: 50°C for 2 min, 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

5. Data Analysis:

- Calculate the cycle threshold (Ct) for GPR35 and the endogenous control (e.g., HPRT1).
- Determine the Δ Ct (CtGPR35 - CtControl).
- Calculate relative expression using the $2^{-\Delta\Delta$ Ct method, normalizing the target gene expression in a test sample to a calibrator sample (e.g., healthy tissue).

Protocol: Immunohistochemistry (IHC) for GPR35 Protein Localization

This protocol outlines the localization of GPR35 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Materials & Reagents:

- FFPE tissue blocks (e.g., colon).
- Microtome.
- Xylene, ethanol series (100%, 95%, 70%).
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
- Hydrogen peroxide (3%) for blocking endogenous peroxidases.
- Blocking solution (e.g., 5% normal goat serum in PBS).
- Primary antibody against GPR35.

- Biotinylated secondary antibody.
- Streptavidin-HRP conjugate.
- DAB chromogen substrate.
- Hematoxylin counterstain.

2. Slide Preparation:

- Cut 4-5 μm sections from FFPE blocks and mount on charged slides.
- Deparaffinize sections by incubating in xylene (2x 5 min).
- Rehydrate through a graded ethanol series to water.

3. Antigen Retrieval:

- Immerse slides in antigen retrieval solution and heat (e.g., using a pressure cooker or water bath at 95-100°C for 20-30 min).
- Allow slides to cool to room temperature.

4. Staining Procedure:

- Block endogenous peroxidase activity with 3% H_2O_2 for 10 min.
- Wash with PBS.
- Apply blocking solution for 1 hour at room temperature to prevent non-specific binding.
- Incubate with the primary GPR35 antibody (diluted in blocking solution) overnight at 4°C.
- Wash with PBS.
- Incubate with the secondary antibody for 1 hour at room temperature.
- Wash with PBS.

- Incubate with streptavidin-HRP for 30-60 min.
- Wash with PBS.
- Apply DAB substrate until the desired brown color develops.
- Rinse with distilled water.

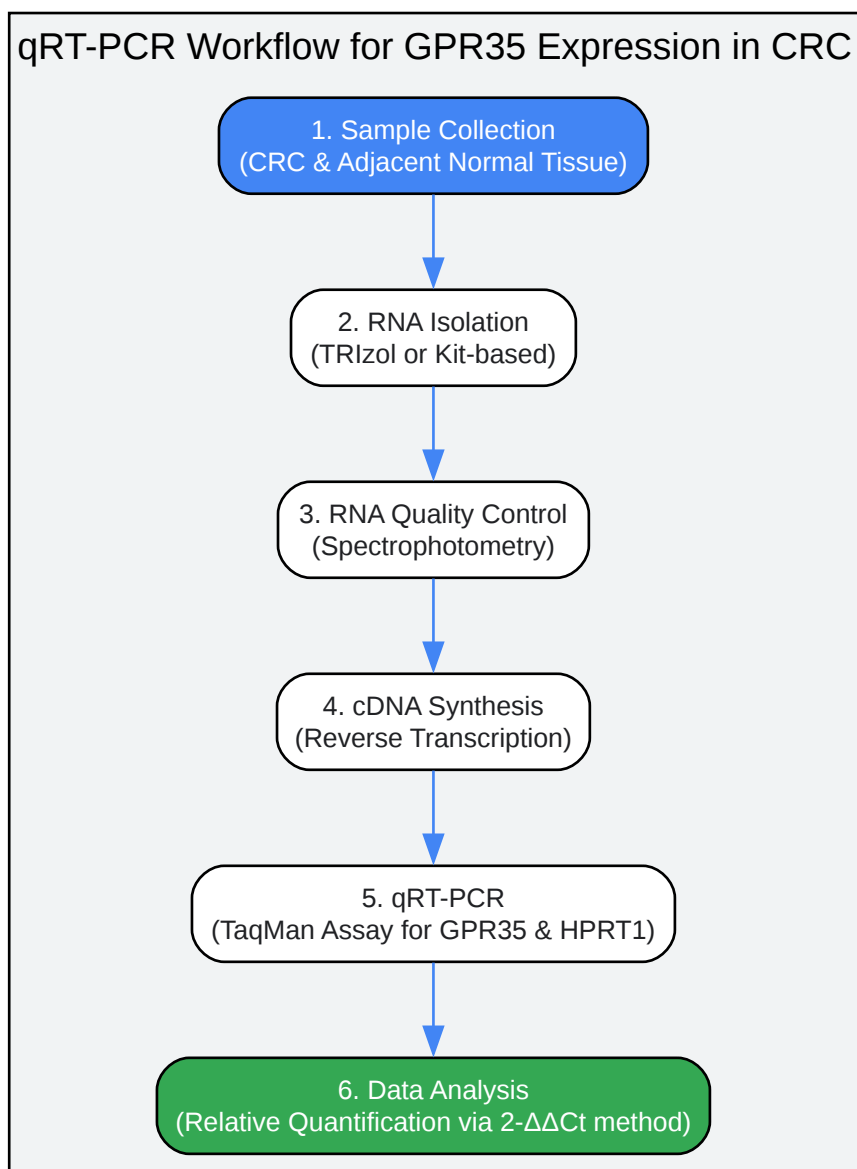
5. Counterstaining and Mounting:

- Counterstain with hematoxylin for 1-2 min.
- "Blue" the sections in running tap water.
- Dehydrate through a graded ethanol series and clear in xylene.
- Coverslip using a permanent mounting medium.

6. Analysis:

- Examine under a light microscope to assess the localization and intensity of GPR35 staining in different cellular compartments of the tissue.

Experimental Workflow Diagram



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Caption: Experimental workflow for GPR35 mRNA analysis.

Conclusion and Future Directions

GPR35 is a highly relevant receptor in the gastrointestinal tract, with its expression concentrated in the colon and small intestine. Its localization in both epithelial and immune cells positions it as a critical mediator of gut homeostasis, inflammation, and mucosal healing. The dual nature of its signaling pathways—contributing to both pro-inflammatory and reparative processes—makes it a complex but promising therapeutic target. For drug development

professionals, agonists that selectively promote the β -arrestin/ERK pathway could offer a novel strategy for treating IBD by enhancing mucosal repair without triggering broad inflammation. Future research should focus on elucidating the specific roles of different GPR35 isoforms, identifying its definitive endogenous ligand(s) in the gut, and developing biased agonists to selectively harness its therapeutic potential.

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- To cite this document: BenchChem. [GPR35 Expression in the Gastrointestinal Tract: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14051609#gpr35-expression-in-gastrointestinal-tract>]

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